2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid

GPR120 FFAR4 Type 2 Diabetes

2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid (CAS 1352496-08-2) is a synthetic benzofuran derivative with the molecular formula C11H9BrO4 and a monoisotopic mass of 285.09 g/mol. The molecule features a 5-bromobenzofuran core ether-linked at the 6-position to a propanoic acid side chain, placing it within the aryloxyalkanoic acid pharmacophore class exploited in G-protein coupled receptor 120 (GPR120/FFAR4) agonist programs and as a key intermediate scaffold for amiodarone-class antiarrhythmics.

Molecular Formula C11H9BrO4
Molecular Weight 285.09 g/mol
Cat. No. B11808758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid
Molecular FormulaC11H9BrO4
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C=C2C=COC2=C1)Br
InChIInChI=1S/C11H9BrO4/c1-6(11(13)14)16-10-5-9-7(2-3-15-9)4-8(10)12/h2-6H,1H3,(H,13,14)
InChIKeyZMHNTBAILVCRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Bromobenzofuran-6-yl)oxy)propanoic Acid (CAS 1352496-08-2) – Compound Identity, Class, and Procurement Context


2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid (CAS 1352496-08-2) is a synthetic benzofuran derivative with the molecular formula C11H9BrO4 and a monoisotopic mass of 285.09 g/mol . The molecule features a 5-bromobenzofuran core ether-linked at the 6-position to a propanoic acid side chain, placing it within the aryloxyalkanoic acid pharmacophore class exploited in G-protein coupled receptor 120 (GPR120/FFAR4) agonist programs and as a key intermediate scaffold for amiodarone-class antiarrhythmics . Unlike the more extensively characterized benzofuran-2-yl or benzofuran-3-yl propanoic acid regioisomers, the 5-bromo-6-oxy substitution pattern defines a distinct topological and electronic configuration that directly impacts target engagement, metabolic stability, and downstream synthetic versatility.

Why Generic Substitution Fails for 2-((5-Bromobenzofuran-6-yl)oxy)propanoic Acid: The Criticality of Chain Length, Halogen Position, and Ether Linkage Topology


Within the benzofuran propanoic acid chemical space, ostensibly similar compounds cannot be freely interchanged because three structural variables dictate pharmacological and physicochemical behavior: (i) the length of the carboxylic acid side chain, (ii) the position and identity of halogen substitution, and (iii) the nature of the linkage (ether vs. direct C–C bond). The GPR120 agonist literature demonstrates that truncation from a propanoic acid to an acetic acid side chain abolishes mechanism-based pharmacodynamic efficacy in vivo, as the optimal spacer length is required for productive receptor engagement . Additionally, the 5-bromo-6-oxy pattern in 2-((5-bromobenzofuran-6-yl)oxy)propanoic acid creates a distinct electronic environment compared to the 5-bromo-7-yl or 6,7-dibromo substitution patterns, each of which yields different metabolic and off-target profiles . These structural determinants are not interchangeable; substituting a close analog without experimental validation introduces uncontrolled risk in both biological assay reproducibility and synthetic pathway compatibility.

Quantitative Differentiation Evidence for 2-((5-Bromobenzofuran-6-yl)oxy)propanoic Acid vs. Closest Analogs


Propanoic Acid vs. Acetic Acid Chain Length: GPR120 Agonist Pharmacodynamic Efficacy Threshold

In the Merck benzofuran propanoic acid GPR120 agonist series, the propanoic acid side chain was found to be essential for acute mechanism-based pharmacodynamic effects. The initial uHTS hit (compound 1, an aryloxybutanoic acid) demonstrated excellent rodent pharmacokinetics and selectivity over GPR40 but only modest GPR120 potency. Optimization of the left-hand aryl group produced compound 6, which achieved a GPR120 mechanism-based pharmacodynamic effect in a mouse oral glucose tolerance test (oGTT). Further optimization within the benzofuran propanoic acid series led to compound 37, which demonstrated acute mechanism-based pharmacodynamic effects . While the acetic acid homolog 2-((5-bromobenzofuran-6-yl)oxy)acetic acid (CAS 1352487-77-4, MW 271.06 g/mol) has not been evaluated in this assay, established SAR across multiple GPR120 agonist chemotypes indicates that truncation from propanoic to acetic acid reduces or eliminates in vivo efficacy, consistent with the requirement for an optimal two-carbon spacer between the ether oxygen and the carboxylic acid .

GPR120 FFAR4 Type 2 Diabetes Benzofuran Propanoic Acid Structure-Activity Relationship

5-Bromo-6-oxy vs. 5-Bromo-7-yl Substitution: Positional Isomer Impact on Carbonic Anhydrase and Antiproliferative Activity

The 5-bromobenzofuran scaffold has been validated as a privileged motif for carbonic anhydrase IX (hCA IX) inhibition and antiproliferative activity in breast cancer models. Eldehna et al. (2020) reported that the 5-bromobenzofuran-containing carboxylic acid derivative 9e displayed promising antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells with IC50 = 2.52 ± 0.39 μM, accompanied by cell cycle disturbance and pro-apoptotic effects . This compound incorporates the 5-bromobenzofuran tail linked via a ureido spacer to a benzoic acid moiety, demonstrating that the 5-bromo substitution pattern contributes to target engagement. The positional isomer 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid (CAS 196597-67-8 analog) features (a) a saturated 2,3-dihydrobenzofuran core with altered planarity and electronic distribution, and (b) the propanoic acid side chain at position 7 rather than ether-linked at position 6. These topological differences are predicted to produce distinct carbonic anhydrase isoform selectivity profiles and metabolic stability characteristics .

Carbonic Anhydrase Inhibition Antiproliferative Breast Cancer Benzofuran Positional Isomer

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen Bonding Capacity vs. Acetic Acid Homolog

2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid (MW 285.09 g/mol, C11H9BrO4) and its acetic acid homolog 2-((5-bromobenzofuran-6-yl)oxy)acetic acid (MW 271.06 g/mol, C10H7BrO4) differ by exactly one methylene group (14.03 Da). This incremental mass difference corresponds to an increase in calculated logP of approximately 0.3–0.5 units for the propanoic acid derivative, based on the established Hansch-Leo fragment constant for –CH2– (+0.5 logP contribution) . The additional methylene also increases the rotatable bond count from 3 to 4, enhancing conformational flexibility at the receptor binding site. Both compounds share identical hydrogen bond donor (1, carboxylic acid –OH) and acceptor counts (4, including ether oxygen, carboxylic acid carbonyl, and benzofuran ring oxygen), but the propanoic acid derivative exhibits a larger polar surface area due to the extended side chain. These differences directly impact membrane permeability, aqueous solubility, and protein binding .

Physicochemical Properties logP Molecular Weight Drug-likeness Formulation

Vendor Purity and Specification Comparison: Procurement-Grade Differentiation

Commercially, 2-((5-bromobenzofuran-6-yl)oxy)propanoic acid is offered by multiple vendors with distinct purity specifications. Chemenu lists the compound at 97% purity (Catalog CM495320) , while AKSci specifies a minimum purity of 95% (Catalog 7760ED) . The acetic acid homolog is also available at 95% minimum purity (AKSci Catalog 7759ED). For procurement decisions, the 2% purity differential between Chemenu and AKSci represents a meaningful distinction for applications requiring high-fidelity analytical standards or where impurities may interfere with biological assay readouts. The compound is classified as a benzofuran building block suitable for R&D use only, with recommended long-term storage in a cool, dry place. No Certificate of Analysis (CoA) with batch-specific NMR, HPLC, or GC data is publicly posted by either vendor at the time of this assessment.

Purity Specification Vendor Comparison Quality Control Procurement Benzofuran Building Block

Synthetic Intermediate Utility: Benzofuran Core Functionalization for Amiodarone-Class Antiarrhythmic Analogs

Benzofuran derivatives are established key intermediates in the synthesis of Class III antiarrhythmic agents including amiodarone and dronedarone. Chemenu explicitly catalogs 2-((5-bromobenzofuran-6-yl)oxy)propanoic acid as an intermediate for the preparation of amiodarone . The 5-bromo substituent serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Ullmann couplings) to introduce aryl or amino functionalities at the 5-position, while the 6-oxypropanoic acid moiety provides a flexible linker for further derivatization. This dual functionalization capability distinguishes it from simpler bromobenzofuran intermediates (e.g., 5-bromobenzofuran or 2-bromobenzofuran) that lack the carboxylic acid handle and therefore require additional synthetic steps to introduce the side chain .

Amiodarone Antiarrhythmic Benzofuran Intermediate Synthetic Chemistry Dronedarone

Recommended Application Scenarios for 2-((5-Bromobenzofuran-6-yl)oxy)propanoic Acid Based on Evidence


GPR120/FFAR4 Agonist Lead Optimization Programs Targeting Type 2 Diabetes

This compound is structurally pre-optimized for GPR120 agonist screening campaigns. The benzofuran propanoic acid scaffold has demonstrated acute mechanism-based glucose-lowering in mouse oGTT models (Lombardo et al. 2016), and the 5-bromo-6-oxypropanoic acid topology provides an ideal starting point for left-hand aryl group diversification. The bromine atom at position 5 serves as a versatile cross-coupling handle for rapid analog synthesis, while the propanoic acid chain preserves the critical two-carbon spacer required for receptor activation . Use this compound as a core scaffold for parallel library synthesis when exploring GPR120 SAR around the benzofuran 5-position.

Synthesis of Amiodarone-Class Antiarrhythmic Analogs with Modified Side Chains

Amiodarone and its desethyl metabolite are iodinated benzofuran derivatives with established Class III antiarrhythmic activity. 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid provides a direct entry point for synthesizing amiodarone analogs in which the 5-iodo substituent is replaced with bromine (for altered metabolic stability) and the 6-oxypropanoic acid side chain can be further elaborated. The compound is explicitly cataloged as an amiodarone intermediate . Starting from this building block, medicinal chemists can bypass the need to construct the benzofuran core and introduce the oxypropanoic acid side chain de novo, saving 2–3 synthetic steps.

Carbonic Anhydrase IX/XII Inhibitor Development for Hypoxic Tumor Targeting

The 5-bromobenzofuran motif has been validated in selective hCA IX inhibition and antiproliferative activity against MDA-MB-231 breast cancer cells (compound 9e, IC50 = 2.52 μM; Eldehna et al. 2020 ). 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid offers a carboxylic acid functionality directly attached to the benzofuran core via an ether linker, a topology amenable to further conjugation with sulfonamide zinc-binding groups or other CA-targeting warheads. Researchers developing tumor-selective CA inhibitors should evaluate this scaffold for hCA IX/XII selectivity profiling, leveraging the 5-bromo substituent for both hydrophobic binding pocket engagement and as a synthetic diversification point.

Procurement of High-Purity Benzofuran Building Block for Analytical Method Development

For laboratories requiring a well-characterized benzofuran reference standard for HPLC, LC-MS, or NMR method development, the 97% purity grade available from Chemenu (Catalog CM495320 ) provides a 2% absolute purity advantage over the standard 95% grade. The compound's distinct UV chromophore (benzofuran core), bromine isotopic signature (1:1 M/M+2 ratio detectable by MS), and carboxylic acid functionality (suitable for derivatization or ion-pair chromatography) make it a useful system suitability standard for analytical methods targeting brominated heterocyclic carboxylic acids.

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